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molecular formula C14H14FN3OS B8616955 N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Cat. No. B8616955
M. Wt: 291.35 g/mol
InChI Key: KPYIEEXHTLUCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044075B2

Procedure details

To a 20 ml scintillation vial was added 2-fluorobenzoic acid (845 mg, 5.0 mmol) and commercially available 5-cyclopentyl-1,3,4-thiadiazol-2-amine (intermediate 49) (700 mg, 5.0 mmol). To this was added EDC (960 mg, 5 0 mmol) and HOAt (675 mg, 5.0 mmol) followed by 25 ml DCM. The reaction mixture was stirred with a Teflon covered magnetic stir-bar at room temperature for overnight. The product was collected by ethyl acetate and 5% HCl solution work up, and then to purified by column (CH3OH/DCM, 1-10% gradient system), yielding N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide (0.61 g, 42%) as solid.
Quantity
845 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
960 mg
Type
reactant
Reaction Step Two
Name
Quantity
675 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH:11]1([C:16]2[S:20][C:19]([NH2:21])=[N:18][N:17]=2)[CH2:15][CH2:14][CH2:13][CH2:12]1.C(Cl)CCl.C1C=NC2N(O)N=NC=2C=1>C(Cl)Cl>[CH:11]1([C:16]2[S:20][C:19]([NH:21][C:4](=[O:6])[C:3]3[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=3[F:1])=[N:18][N:17]=2)[CH2:12][CH2:13][CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
845 mg
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1
Name
Quantity
700 mg
Type
reactant
Smiles
C1(CCCC1)C1=NN=C(S1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)C1=NN=C(S1)N
Step Two
Name
Quantity
960 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
675 mg
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred with a Teflon covered magnetic stir-bar at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was collected by ethyl acetate and 5% HCl solution work up
CUSTOM
Type
CUSTOM
Details
to purified by column (CH3OH/DCM, 1-10% gradient system)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCC1)C1=NN=C(S1)NC(C1=C(C=CC=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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